![molecular formula C21H18O6 B14409002 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one CAS No. 83375-27-3](/img/structure/B14409002.png)
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one is a complex organic compound belonging to the xanthene family This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxyl group attached to a benzo[b]xanthen-12-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the formation of a pentamethoxynaphthalene intermediate, followed by regiospecific acylation and subsequent cyclization reactions . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mécanisme D'action
The mechanism of action of 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bikaverin: A naturally occurring benzo[b]xanthen-12-one derivative with similar structural features but different functional groups.
Xanthone: The parent compound of the xanthene family, lacking the specific substitutions found in 11-Hydroxy-3,8,10-trimethoxy-1-methyl-12H-benzo[b]xanthen-12-one.
Mangostin: A xanthone derivative with distinct biological activities and applications.
Uniqueness
This compound stands out due to its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse modifications and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
83375-27-3 |
|---|---|
Formule moléculaire |
C21H18O6 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
11-hydroxy-3,8,10-trimethoxy-1-methylbenzo[b]xanthen-12-one |
InChI |
InChI=1S/C21H18O6/c1-10-5-12(24-2)9-16-17(10)20(22)19-15(27-16)7-11-6-13(25-3)8-14(26-4)18(11)21(19)23/h5-9,23H,1-4H3 |
Clé InChI |
AUZGVXVCYOOHLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)C3=C(C4=C(C=C(C=C4C=C3O2)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


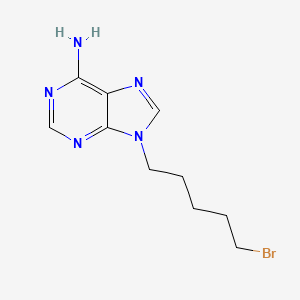

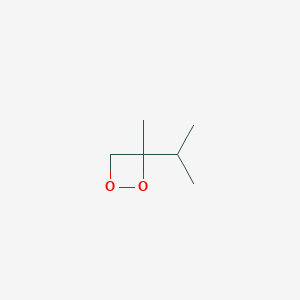
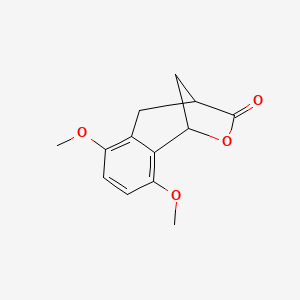
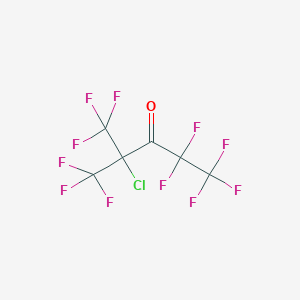
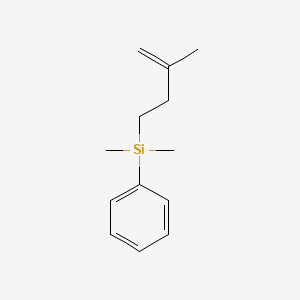
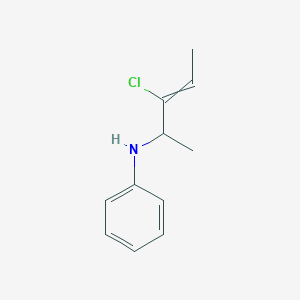
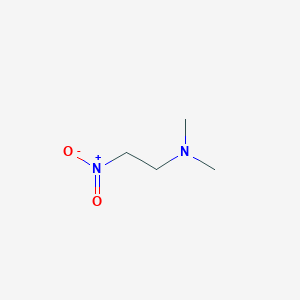
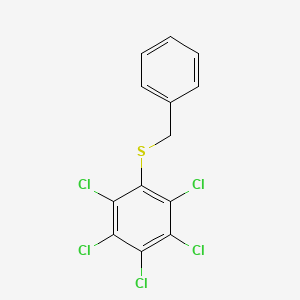
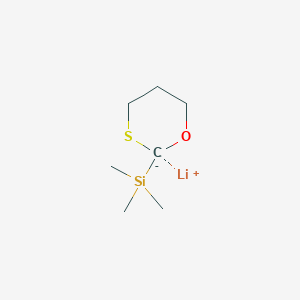
![(2Z)-2-[(4-Bromophenyl)imino]-1,2-diphenylethan-1-one](/img/structure/B14408982.png)
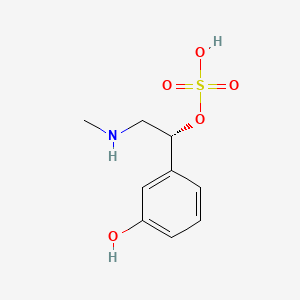
![Methyl 2-[(trimethylsilyl)oxy]spiro[2.5]octane-1-carboxylate](/img/structure/B14408998.png)
![5-[4-(4-Nitrobenzoyl)piperazin-1-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14409004.png)
